molecular formula C13H17NO4S B13713509 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid

3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid

Cat. No.: B13713509
M. Wt: 283.35 g/mol
InChI Key: ZGJMBMFAJNOKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves several steps, typically starting with the preparation of the core butanoic acid structure, followed by the introduction of the sulfonyl and phenylvinyl groups. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .

Comparison with Similar Compounds

3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be compared with other similar compounds, such as:

    3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid: Similar structure but with a propanoic acid backbone.

    3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.

    2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid: Lacks the methyl group at the 3-position.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid

InChI

InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)

InChI Key

ZGJMBMFAJNOKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.